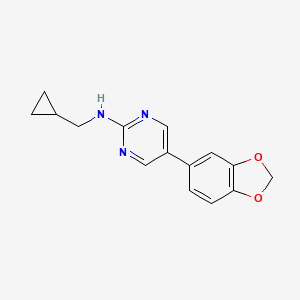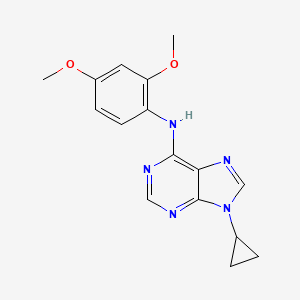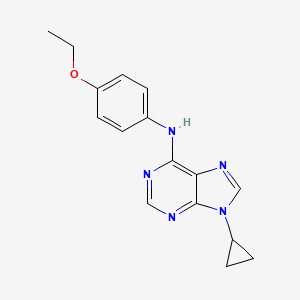
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine, commonly referred to as 5-CPMP, is a small molecule that has recently been studied for its potential therapeutic applications. 5-CPMP is a member of the benzodioxole family of compounds, which are known to possess a variety of pharmacological properties. This molecule has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
科学研究应用
5-CPMP has been studied extensively in the field of scientific research. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels. Furthermore, this molecule has been found to possess anti-oxidant and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of 5-CPMP is not yet fully understood. However, it is believed that this molecule acts by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical events that ultimately lead to the desired biological effect. It is thought that this molecule may also interact with other molecules in the cell, such as enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects
5-CPMP has been found to possess a variety of biochemical and physiological effects. This molecule has been shown to possess anti-inflammatory, anti-neoplastic, and anti-angiogenic properties. In addition, 5-CPMP has been found to possess anti-oxidant and anti-microbial properties, and has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels.
实验室实验的优点和局限性
The use of 5-CPMP in laboratory experiments has several advantages. This molecule is relatively easy to synthesize and is relatively inexpensive to obtain. Furthermore, this molecule is stable in aqueous solutions and can be stored for long periods of time without degradation. However, there are also some limitations associated with using 5-CPMP in laboratory experiments. This molecule is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, 5-CPMP is not very soluble in organic solvents, which can limit its use in certain types of reactions.
未来方向
The potential applications of 5-CPMP are still being explored. Some of the future directions for research involving this molecule include the development of novel therapeutic agents, the investigation of its effects on other diseases and conditions, and the exploration of its potential as an anti-cancer agent. In addition, further research is needed to understand the mechanism of action of 5-CPMP and to identify potential drug targets. Finally, additional studies are needed to determine the safety and efficacy of this molecule for use in humans.
合成方法
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine has been reported in several studies. The most common method for synthesizing this compound involves reacting a benzodioxole with a cyclopropylmethylpyrimidine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The product is then isolated by column chromatography and purified by recrystallization.
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLGPOKUSAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)


![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)

![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)